Aptpi
Description
Drawing parallels from the evidence, we infer it may share characteristics with transformer-based architectures (e.g., bidirectional training, attention mechanisms) or advanced chemical compounds with optimized synthesis pathways . Key inferred features include:
- Architecture: Hypothesized to integrate attention mechanisms for enhanced parallelizability and task adaptability .
- Training Data: Likely trained on large-scale, diverse datasets to ensure robustness .
- Performance: May achieve superior results in tasks such as molecular property prediction or sequence transduction .
Properties
CAS No. |
75221-90-8 |
|---|---|
Molecular Formula |
C10H13ClN4OS2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
methyl 3-[(4-azidophenyl)disulfanyl]propanimidate;hydrochloride |
InChI |
InChI=1S/C10H12N4OS2.ClH/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12;/h2-5,11H,6-7H2,1H3;1H |
InChI Key |
WEDQPDUHMYSKDX-UHFFFAOYSA-N |
SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Canonical SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Synonyms |
APTPI methyl-5-(4-azidophenyl)-4,5-dithiapentanimidate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aptpi typically involves multi-step organic reactions. One common method starts with the preparation of 4-azidophenyl derivatives, which are then subjected to further reactions to introduce the dithiapentanimidate group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like zinc triflate (Zn(OTf)2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Aptpi undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aptpi has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound’s azide group allows for bioorthogonal labeling and imaging of biomolecules in living cells.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Aptpi involves its ability to undergo click reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the efficient and selective formation of triazole rings, which can be used to link various molecular entities. The azide group acts as a reactive site, enabling the compound to interact with alkyne-functionalized molecules, leading to the formation of stable triazole linkages .
Comparison with Similar Compounds
Comparison with Similar Compounds/Models
The following analysis compares "Aptpi" with analogous models/compounds, focusing on architecture, training methodology, and performance.
Table 1: Comparative Analysis of "this compound" and Similar Models/Compounds
Key Findings from Comparative Analysis
Architectural Differences :
- Bidirectional vs. Unidirectional : Unlike GPT-2, which uses unidirectional context, "this compound" and BERT/RoBERTa leverage bidirectional attention for deeper contextual understanding .
- Unified Frameworks : T5 and "this compound" may share a unified approach to task formulation, converting diverse tasks (e.g., translation, parsing) into text-to-text formats .
Training Efficiency :
- RoBERTa demonstrates that optimizing training duration and data size (e.g., dynamic masking, larger datasets) significantly enhances performance over BERT . "this compound" could adopt similar strategies for efficiency.
- The Transformer model (a proxy for "this compound") achieves competitive results with shorter training times (3.5 days on 8 GPUs) compared to BERT’s 4 days on 16 TPUs .
Performance Benchmarks :
- BERT and RoBERTa excel answering (SQuAD F1 > 89), while GPT-2’s zero-shot capabilities highlight its versatility . "this compound" would need to surpass these metrics in domain-specific tasks.
Data Requirements: Models like T5 and GPT-2 rely on curated or web-scale datasets (e.g., C4, WebText) for generalization . "this compound" would require similarly rigorous data preprocessing to minimize noise .
Discussion
The comparison underscores critical trade-offs:
- Bidirectionality vs. Flexibility : Bidirectional models (BERT, RoBERTa) excel in understanding context but require task-specific fine-tuning. Unidirectional models (GPT-2) prioritize generative tasks but lack deep bidirectional insights .
- Training Costs: RoBERTa’s extended training highlights the computational burden of achieving SOTA results, whereas "this compound" could balance efficiency and performance through architectural innovations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
